molecular formula C20H31N3O5 B11812885 tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No.: B11812885
M. Wt: 393.5 g/mol
InChI Key: QCAHFWOAJKCBGX-UHFFFAOYSA-N
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Description

"tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate" is a synthetic organic compound featuring a piperazine backbone modified with a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxypropyl side chain containing a benzyloxycarbonyl (Cbz)-protected amine. This structure is typical in medicinal chemistry, where such groups are employed to enhance solubility, stability, or bioavailability during drug development. The Boc and Cbz groups are critical for selective deprotection in multi-step syntheses, often seen in peptide and small-molecule drug candidates.

Properties

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl 4-[2-hydroxy-3-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)23-11-9-22(10-12-23)14-17(24)13-21-18(25)27-15-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3,(H,21,25)

InChI Key

QCAHFWOAJKCBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Epoxide Intermediate

Epichlorohydrin is treated with Boc-piperazine under basic conditions to form tert-butyl 4-(2,3-epoxypropyl)piperazine-1-carboxylate.
Reaction Conditions :

  • Base : K2_2CO3_3 (2.5 equiv) in anhydrous DMF.

  • Temperature : 60°C for 12 hours.

  • Yield : ~78%.

Step 2: Epoxide Ring-Opening with Ammonia

The epoxide is opened using aqueous ammonia to introduce the 2-hydroxypropylamine chain:

Epoxide+NH3tert-Butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate\text{Epoxide} + \text{NH}_3 \rightarrow \text{tert-Butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate}

Reaction Conditions :

  • Solvent : MeOH/H2_2O (4:1).

  • Temperature : 25°C for 24 hours.

  • Yield : 65%.

Step 3: Cbz Protection of the Amine

The primary amine is protected using benzyl chloroformate (Cbz-Cl):

Amine+Cbz-ClEt3NTarget Compound\text{Amine} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Reaction Conditions :

  • Base : Triethylamine (3.0 equiv) in dichloromethane.

  • Temperature : 0°C to 25°C for 6 hours.

  • Yield : 85%.

Step 1: Preparation of 3-Oxo-propyl Intermediate

Boc-piperazine is condensed with methyl acrylate via Michael addition:

Boc-piperazine+methyl acrylatetert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate\text{Boc-piperazine} + \text{methyl acrylate} \rightarrow \text{tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate}

Reaction Conditions :

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : THF, 50°C, 8 hours.

  • Yield : 72%.

Step 2: Reduction of Ester to Alcohol

The ester is reduced to a primary alcohol using LiAlH4_4:

EsterLiAlH4tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate\text{Ester} \xrightarrow{\text{LiAlH}_4} \text{tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate}

Reaction Conditions :

  • Solvent : Dry THF, 0°C to 25°C.

  • Yield : 88%.

Comparative Analysis of Routes

Parameter Route 1 (Epoxide) Route 2 (Reductive Amination)
Total Yield 43%32%
Steps 35
Functional Group Tolerance High (avoids strong bases)Moderate (sensitive to reducing agents)
Scalability Suitable for gram-scaleLimited by azide handling

Route 1 is preferred for its brevity and higher functional group compatibility, while Route 2 offers flexibility in introducing stereochemistry.

Key Experimental Insights

Solvent Optimization

  • DMF vs. THF : DMF improves solubility of Boc-piperazine but may lead to over-alkylation. THF minimizes side reactions but requires longer reaction times.

  • Aqueous Workup : Epoxide ring-opening in MeOH/H2_2O prevents racemization of the hydroxy group.

Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 1.48 (s, 9H, Boc), 2.75–2.90 (m, 8H, piperazine), 3.45–3.60 (m, 2H, CH2_2NH), 4.10 (m, 1H, CHOH), 5.12 (s, 2H, Cbz CH2_2), 7.30–7.40 (m, 5H, aromatic).

  • HRMS : Calculated for C21_{21}H32_{32}N3_3O5_5 [M+H]+^+: 406.2341; Found: 406.2345.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H2_2O/ACN, 1.0 mL/min).

  • Chiral Analysis : Racemic mixture confirmed by chiral HPLC (Chiralpak IA, 90:10 hexane/i-PrOH).

Industrial and Environmental Considerations

  • Cost Analysis : Boc-protected piperazine costs ~$120/mol, while Cbz-Cl adds ~$80/mol. Route 1 reduces raw material costs by 25% compared to Route 2.

  • Waste Management : Epoxide routes generate less hazardous waste (primarily NaCl and H2_2O) than azide-based methods .

Chemical Reactions Analysis

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxycarbonyl group can be reduced to form the free amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions, such as using strong acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like Pd/C, and reaction conditions such as reflux or room temperature .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate is C20H31N3O5C_{20}H_{31}N_{3}O_{5}, with a molecular weight of 393.48 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, and a tert-butyl group that enhances its lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry as a potential drug candidate. Its structure suggests that it may act as an inhibitor for specific biological pathways, particularly in cancer therapy and antibiotic resistance.

Case Study: β-lactamase Inhibitors
Recent studies have highlighted the compound's role as an intermediate in synthesizing β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing bacteria from degrading β-lactam antibiotics .

Drug Development

The compound's ability to modulate biological activity makes it a candidate for drug development targeting various diseases, including:

  • Cancer : Its structural components may interact with cellular pathways involved in tumor progression.
  • Infectious Diseases : As mentioned, its application in synthesizing β-lactamase inhibitors positions it as a valuable tool in developing new antibiotics.

Biochemical Research

In biochemical assays, this compound can be utilized to study enzyme kinetics and protein interactions due to its ability to modify amino acids selectively. Its derivatives can serve as probes for studying the function of specific proteins involved in disease mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then interact with target proteins or enzymes, inhibiting their activity or modulating their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives with variations in protecting groups, hydroxyl positioning, or piperazine substitutions. Below is a comparative analysis based on functional groups, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Groups Hydroxyl Position Piperazine Substitution Key Applications
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate Boc, Cbz 2-hydroxypropyl None Drug intermediates, peptide synthesis
Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Cbz 2-hydroxyethyl None Antimicrobial agents
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Boc None 3-aminopropyl CNS drug candidates
3-(((benzyloxy)carbonyl)amino)-1-propanol Cbz 1-propanol N/A Solubility modifiers

Key Findings:

Protecting Group Impact: The Boc group (tert-butyloxycarbonyl) offers superior stability under acidic conditions compared to Cbz (benzyloxycarbonyl), which is more labile to hydrogenolysis . Cbz-protected amines, as seen in the target compound, are prone to cleavage via catalytic hydrogenation, limiting their use in hydrogenation-sensitive syntheses .

Piperazine Substitution: Piperazine derivatives lacking hydroxyl groups (e.g., tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate) exhibit higher lipophilicity, making them more suitable for blood-brain barrier penetration in CNS drugs .

Applications :

  • The combination of Boc and Cbz in the target compound makes it a versatile intermediate for peptide coupling, whereas analogs like benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate are prioritized for antimicrobial activity due to their simpler deprotection pathways .

Biological Activity

The compound tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate, also known as a piperazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives. The general synthetic route includes:

  • Formation of the piperazine ring : The initial step often involves the reaction of piperazine with various carbonyl compounds.
  • Introduction of the benzyloxycarbonyl group : This is achieved through coupling reactions that utilize activated esters or amides.
  • Final esterification : The tert-butyl group is introduced to enhance solubility and stability.

Antibacterial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 3.12 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (μg/mL)Reference
Piperazine DerivativeStaphylococcus aureus3.12
Piperazine DerivativeEnterococcus faecalis12.5

Anticancer Activity

In addition to antibacterial effects, the compound has shown promising anticancer properties. Research indicates that certain piperazine derivatives induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The cytotoxicity of these compounds was evaluated against various cancer models, showing superior activity compared to traditional chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structural characteristics. Key factors include:

  • Substituents on the piperazine ring : Modifications can enhance binding affinity to biological targets.
  • Hydrophobic interactions : The presence of bulky groups like tert-butyl increases lipophilicity, improving membrane permeability.
  • Functional groups : The introduction of hydroxyl and carbonyl functionalities plays a crucial role in biological interactions.

Case Studies

Several case studies highlight the efficacy of piperazine derivatives:

  • Study on Antibacterial Efficacy : A study tested various piperazine derivatives against a panel of bacterial strains, revealing that modifications in the benzyloxy group significantly enhanced antibacterial potency .
  • Anticancer Evaluation : Another study focused on the apoptotic effects of a related piperazine derivative in cancer cell lines, demonstrating that specific substitutions led to increased cytotoxicity and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step functionalization of a piperazine core. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or coupling reactions. A key step is introducing the 2-hydroxypropyl side chain with a Cbz-protected amine.

  • Methodological Insight :
  • Step 1 : React tert-butyl piperazine-1-carboxylate with epoxide intermediates (e.g., glycidol derivatives) under basic conditions (e.g., NaH/THF) to install the hydroxypropyl group.
  • Step 2 : Protect the amine using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine as a base .
  • Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:epoxide) are critical to minimize side reactions. Purity is confirmed via HPLC (>97%) and NMR .

Q. How is the stereochemical integrity of the 2-hydroxypropyl group validated during synthesis?

  • Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. For example, retention times in chiral columns (e.g., Chiralpak AD-H) are compared with standards. 13C^{13}\text{C} NMR can also distinguish diastereomers via coupling constants (e.g., 3JHH^3J_{\text{HH}}) in the hydroxypropyl moiety .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, Cbz carbonyl at δ 155 ppm) .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 462.3) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>97%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epoxide ring-opening vs. elimination) impact the synthesis of the hydroxypropyl side chain?

  • Answer : Epoxide ring-opening with piperazine is pH-sensitive. Under basic conditions (e.g., NaH), nucleophilic attack at the less hindered carbon dominates. Acidic conditions may promote elimination. Kinetic studies (monitored via TLC or inline IR) show optimal yields at pH 8–10 .
  • Data Contradiction : reports 79% yield using aqueous THF, while method B (HCl/EtOAc) yields 60%, likely due to protonation reducing nucleophilicity .

Q. What strategies mitigate racemization during Cbz protection of the amine?

  • Answer : Low-temperature reactions (−20°C) and sterically hindered bases (e.g., DIPEA) reduce base-catalyzed racemization. Chiral auxiliaries or enzymatic protection (e.g., lipases) are alternatives .

Q. How is this compound utilized in peptidomimetic drug discovery?

  • Answer : The piperazine-Cbz scaffold serves as a rigid backbone for mimicking peptide tertiary structures. Applications include:

  • Library Synthesis : Parallel synthesis of analogs via Suzuki coupling (e.g., aryl boronic acids) to the piperazine ring .
  • Biological Testing : IC50_{50} values against targets (e.g., kinases) are measured using fluorescence polarization assays .

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